molecular formula C20H18O2Pb B073776 Triphenyllead acetate CAS No. 1162-06-7

Triphenyllead acetate

Cat. No.: B073776
CAS No.: 1162-06-7
M. Wt: 498 g/mol
InChI Key: UXLLXTLQVAJJIB-UHFFFAOYSA-M
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Description

Triphenyllead acetate is an organolead compound with the chemical formula ( \text{(C}_6\text{H}_5\text{)}_3\text{PbO}_2\text{CCH}_3 ). It is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of three phenyl groups attached to a lead atom, with an acetate group completing its structure.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyllead acetate can be synthesized through the reaction of triphenyllead chloride with sodium acetate in an organic solvent such as chloroform. The reaction typically proceeds at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced by reacting triphenyllead hydroxide with acetic acid. This method ensures high purity and yield of the product. The reaction is carried out under controlled conditions to prevent the formation of by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the acetate group is replaced by other nucleophiles such as halides or carboxylates.

    Oxidation Reactions: It can be oxidized to form lead(IV) compounds, although this is less common.

    Reduction Reactions: Reduction of this compound can lead to the formation of lead(II) compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides (e.g., sodium chloride) and carboxylates (e.g., sodium benzoate). These reactions are typically carried out in organic solvents like chloroform or benzene.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include triphenyllead halides or triphenyllead carboxylates.

    Oxidation Reactions: Lead(IV) compounds.

    Reduction Reactions: Lead(II) compounds.

Scientific Research Applications

Triphenyllead acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It has been studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Research has explored its potential use in developing lead-based pharmaceuticals, although its toxicity limits its direct application.

    Industry: It is used in the production of other organolead compounds and as a stabilizer in certain industrial processes.

Comparison with Similar Compounds

    Triphenyltin acetate: Similar in structure but contains tin instead of lead.

    Triphenyllead chloride: Similar but with a chloride group instead of an acetate group.

    Triphenyllead hydroxide: Similar but with a hydroxide group instead of an acetate group.

Uniqueness: Triphenyllead acetate is unique due to its specific reactivity and applications in organic synthesis and industrial processes. Its acetate group provides distinct chemical properties compared to other triphenyllead compounds, making it valuable in specific reactions and applications.

Properties

IUPAC Name

triphenylplumbyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H4O2.Pb/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLLXTLQVAJJIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047498
Record name Triphenyllead acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162-06-7
Record name Triphenylplumbyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenyllead acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetoxytriphenyllead
Source DTP/NCI
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Record name Triphenyllead acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetoxytriphenylplumbane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the molluscicidal properties of Triphenyllead acetate?

A1: this compound has been identified as a potential molluscicide, demonstrating effectiveness against snails in laboratory and small-scale field trials [, ]. This activity is significant for controlling snail populations that act as intermediate hosts for parasites, particularly in agricultural settings.

Q2: How does the molluscicidal activity of this compound compare to other organotin and organolead compounds?

A2: Research indicates that this compound exhibits comparable, and in some instances, superior, molluscicidal activity to other organotin and organolead compounds [, ]. Notably, it was selected for further development due to its relatively low toxicity to swamp rice, a crucial factor for agricultural applications [, ].

Q3: What is the fate of this compound in the environment?

A3: Studies have investigated the chemical analysis of water treated with this compound, revealing insights into its degradation and disappearance in the field [, ]. Further research exploring the metabolism of this compound in rats has also been conducted [, ]. These findings contribute to understanding the compound's environmental persistence and potential impact.

Q4: Are there any concerns regarding the toxicity of this compound?

A5: Research acknowledges the toxicity of this compound, particularly its potential impact on swamp rice at higher concentrations [, ]. Additionally, preliminary information suggests toxicity to other organisms, highlighting the importance of careful consideration and responsible use [, ]. This emphasizes the need for further investigation into its safety profile and potential environmental risks.

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